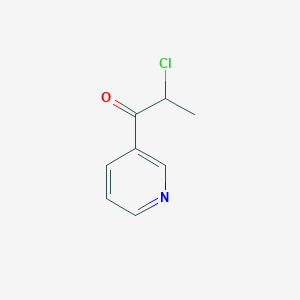
2-Chloro-1-(3-pyridinyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-pyridinyl)-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and chemical synthesis. This compound is also known as 3-Pyridyl-2-chloropropionyl chloride or PCP and is a colorless liquid with a pungent odor.
作用機序
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
生化学的および生理学的効果
In addition to its anti-inflammatory and analgesic properties, 2-Chloro-1-(3-pyridinyl)-1-propanone has also been found to exhibit other biochemical and physiological effects. For instance, it has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
実験室実験の利点と制限
One of the advantages of using 2-Chloro-1-(3-pyridinyl)-1-propanone in lab experiments is its high potency and selectivity towards COX enzymes, making it an ideal tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its toxicity, which can pose a significant risk to researchers if not handled properly.
将来の方向性
There are several future directions for the research and development of 2-Chloro-1-(3-pyridinyl)-1-propanone. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Another potential direction is the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. Additionally, this compound can also be used in the synthesis of new organic compounds for various applications in the chemical industry.
合成法
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with chloropropanone in the presence of a catalyst such as triethylamine to yield 2-Chloro-1-(3-pyridinyl)-1-propanone.
科学的研究の応用
2-Chloro-1-(3-pyridinyl)-1-propanone has found numerous applications in scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
特性
CAS番号 |
106430-50-6 |
|---|---|
製品名 |
2-Chloro-1-(3-pyridinyl)-1-propanone |
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC名 |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
InChIキー |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
正規SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
同義語 |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



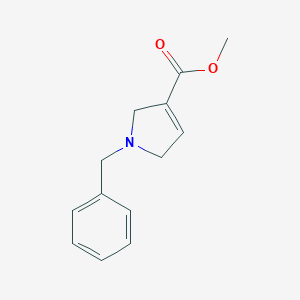


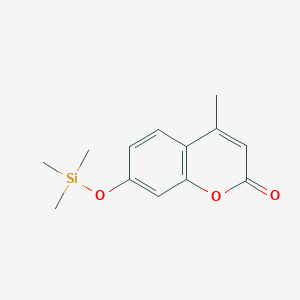







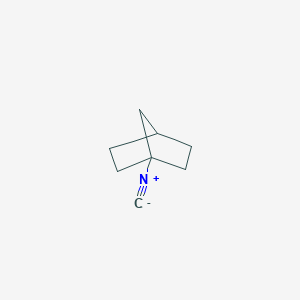
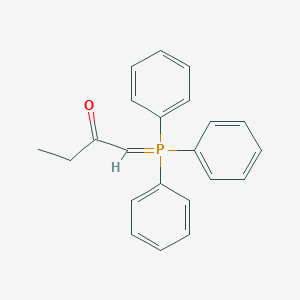
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)